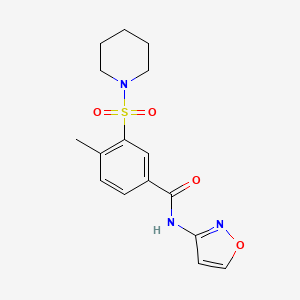![molecular formula C18H15N5O3S B2874684 7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-25-7](/img/structure/B2874684.png)
7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” belongs to the class of pyrimidine and its fused derivatives. These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring and its fused derivatives including pyrazolo, pyrido, quinazoline, and furo compounds . The exact structure analysis is not available in the resources.科学的研究の応用
Synthesis Methods
The synthesis of pyrimido[4,5-d]pyrimidines is a critical area of research due to their complex structure and potential applications. The compound can be synthesized through various methods, including the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids . This method allows for the introduction of diverse substituents, which can significantly alter the compound’s properties and applications.
Biological Significance
Pyrimido[4,5-d]pyrimidines, including our compound of interest, have shown significant biological activity. They have been applied in medical and pharmaceutical fields, particularly due to their potential as bioactive molecules . Their biological significance is attributed to their interaction with various cellular targets, leading to different therapeutic effects.
Anticancer Activity
One of the most promising applications of this compound is in cancer treatment. Pyrimido[4,5-d]pyrimidines have been identified as potential protein kinase inhibitors, which play a crucial role in cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert anticancer effects through various mechanisms, offering a targeted approach to cancer therapy.
Drug Development
The structural complexity and biological activity of pyrimido[4,5-d]pyrimidines make them excellent candidates for drug development. The compound can serve as a scaffold for constructing novel drugs with enhanced selectivity and potency. Researchers are exploring its use in developing new medications for various diseases, leveraging its unique chemical properties .
Chemical Reactivity
The reactivity of substituents linked to the pyrimido[4,5-d]pyrimidine ring is another area of interest. The compound’s reactivity can be manipulated to produce derivatives with specific properties, making it valuable for creating new chemical entities for further research and application .
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a building block for creating new molecules. Its versatility allows chemists to undertake and improve approaches for constructing biologically active components. The compound’s structure provides a basis for the synthesis of various organic compounds with potential applications in different fields .
作用機序
Target of Action
It is known that pyrimido[4,5-d]pyrimidine derivatives, to which this compound belongs, have been studied for their inhibitory effects on protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimido[4,5-d]pyrimidine derivatives exert their effects through inhibiting protein kinases . Inhibition of protein kinases can disrupt the normal signaling processes within cells, potentially leading to various biological effects.
Action Environment
This compound represents an interesting area of study for medicinal chemistry due to its potential inhibitory effects on protein kinases .
将来の方向性
特性
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-22-15-13(17(24)23(2)18(22)25)16(27-10-11-5-3-7-19-9-11)21-14(20-15)12-6-4-8-26-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMNLIMDYFJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

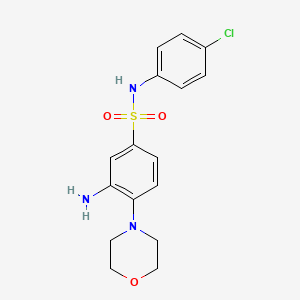
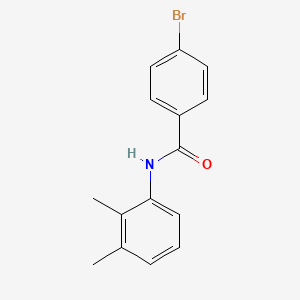
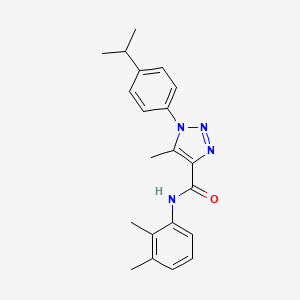

![N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2874606.png)
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)

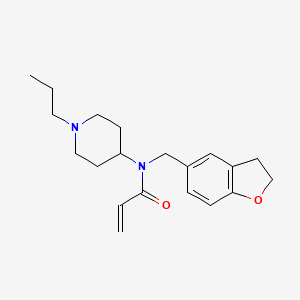
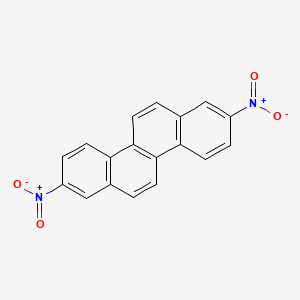
![Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2874613.png)
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide](/img/structure/B2874619.png)
